N-甲基氮杂环丁烷-3-磺酰胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

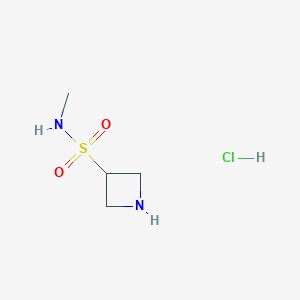

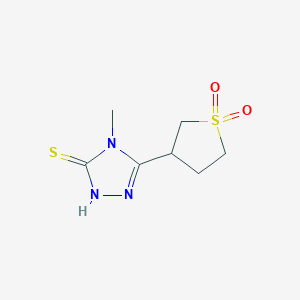

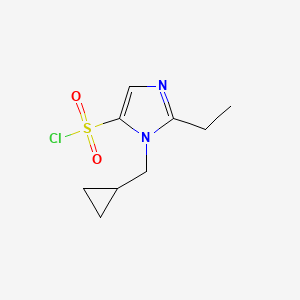

“N-Methylazetidine-3-sulfonamide;hydrochloride” is a compound that likely contains an azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms. It also appears to contain a sulfonamide group (-SO2NH2) and a methyl group attached to the nitrogen in the ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring would likely contribute to the rigidity of the molecule, while the sulfonamide group could participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of “N-Methylazetidine-3-sulfonamide;hydrochloride” would depend on its functional groups. The azetidine ring might undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen. The sulfonamide group could potentially be involved in substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonamide group could enhance its solubility in water .科学研究应用

Building Blocks for Sulfur(VI) Compounds

N-Methylazetidine-3-sulfonamide;hydrochloride: is primarily used as a precursor for various sulfur(VI) compounds. Its ability to act as a building block is crucial for synthesizing a range of organosulfur compounds, including sulfonimidamides and sulfoximines . These compounds have gained attention due to their potential in medicinal chemistry.

Alkyl Transfer Reagents

This compound has found applications as an alkyl transfer reagent to acids, alcohols, and phenols . The lability of sulfonimidates under acidic conditions makes them suitable for transferring alkyl groups in the synthesis of other organic compounds.

Asymmetric Syntheses

The stereogenic sulfur center of sulfonimidates, such as N-Methylazetidine-3-sulfonamide;hydrochloride , can serve as chiral templates in asymmetric syntheses . This application is significant in producing enantiomerically pure substances, which are important in the pharmaceutical industry.

Polymer Synthesis

In the field of polymer chemistry, sulfonimidates can decompose at elevated temperatures to form poly(oxothiazene) polymers and thionylphosphazene monomers and polymers . This property is exploited to create novel polymeric materials with potential applications in various industries.

Drug Candidates

The compound’s derivatives are being explored as drug candidates. The presence of a sulfur(VI) center in these molecules is of particular interest for developing new pharmaceuticals .

Chiral Templates

Due to the compound’s chiral sulfur center, it can be employed as a template for synthesizing other chiral molecules. This is especially useful in creating compounds with specific optical activities required in certain drugs .

Synthesis of Sulfonamides

N-Methylazetidine-3-sulfonamide;hydrochloride: can be used in the direct synthesis of sulfonamides from thiols and ammonia. This process is catalyzed by nanoparticles and is significant for producing primary sulfonamides .

Chemical Synthesis Intermediates

As an intermediate in chemical syntheses, this compound facilitates the creation of a variety of organosulfur compounds, which are valuable in both research and industrial applications .

安全和危害

未来方向

作用机制

Target of Action

Sulfonamides, a class of drugs to which this compound belongs, are known to exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .

Mode of Action

Sulfonamides generally work by inhibiting bacterial dna synthesis through their competitive inhibition .

Biochemical Pathways

Sulfonamides are known to inhibit the synthesis of folic acid in bacteria, which is crucial for the synthesis of nucleic acids and the metabolism of amino acids .

Result of Action

The inhibition of folic acid synthesis by sulfonamides generally leads to a decrease in bacterial growth and proliferation .

属性

IUPAC Name |

N-methylazetidine-3-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S.ClH/c1-5-9(7,8)4-2-6-3-4;/h4-6H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBKKIMMVFGTLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1CNC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2595170.png)

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-cyclohexylacetamide](/img/structure/B2595177.png)

![N-[2-[4-(Cyanomethyl)phenoxy]ethyl]but-2-ynamide](/img/structure/B2595179.png)

![5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid hydrochloride](/img/structure/B2595185.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide](/img/structure/B2595186.png)

![3-methyl-5-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2595187.png)